Amino methacrylate copolymer

pH-responsive drug delivery gastroretentive formulations taste masking

A fully polymerized cationic terpolymer (2:1:1 monomer ratio) with tertiary amine groups, delivering a unique binary pH-dependent solubility profile: insoluble in saliva (pH 7.4), rapidly dissolving in gastric fluid (pH <5.0). Essential for taste-masked ODT formulations, achieving 48–95% drug release reduction in simulated saliva vs. uncoated controls. Unmatched thermal stability for HME processing (degradation onset 250°C, processing window 127–150°C) enables heat-sensitive API extrusion. Only methacrylate polymer soluble in menthol:camphor eutectic solvent for in situ forming gels. Not interchangeable with ammonio methacrylate copolymers (RL/RS types). Ideal for immediate gastric release, moisture protection, and solubility enhancement in oral solid dosage forms. Confirm specifications and request bulk pricing today.

Molecular Formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]
C21H37NO6
Molecular Weight 399.5 g/mol
CAS No. 24938-16-7
Cat. No. B1213410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino methacrylate copolymer
CAS24938-16-7
Synonymsasic methacrylate copolymer
Eudragit-E
poly(butylmethacrylate-co-(2-dimethylaminoethyl)methacrylate-co-methyl methacrylate)
Molecular FormulaPoly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]
C21H37NO6
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C
InChIInChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3
InChIKeyNEDGUIRITORSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in 7 g Methanol, Ethanol, propan-2-ol, dichloromethane, aqueous Hydrochloric acid 1N.;  Not soluble in petroleum ether.

Amino Methacrylate Copolymer (CAS 24938-16-7): Pharmacopoeial Monograph and Basic Characterization


Amino methacrylate copolymer (CAS 24938-16-7) is a fully polymerized cationic terpolymer defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) with a monomer weight ratio of 2:1:1 [1] [2]. It is the active pharmaceutical excipient in the Eudragit® E product line (E 100 granules and E PO powder). As a cationic copolymer with tertiary amine functional groups, it exhibits pH-dependent solubility, dissolving in gastric fluid up to pH 5.0 while swelling and remaining permeable above pH 5.0 [3].

Why Amino Methacrylate Copolymer Cannot Be Substituted with Other Methacrylate-Based Excipients


Generic substitution among methacrylate copolymers is not feasible due to fundamental differences in monomer composition, functional group chemistry, and resulting performance profiles. Amino methacrylate copolymer (Eudragit® E type) is a cationic terpolymer with a 2:1:1 monomer ratio and tertiary amine groups, whereas ammonio methacrylate copolymers (Eudragit® RL/RS types) are quaternary ammonium-based copolymers with ethyl acrylate backbones [1]. The target compound exhibits a molecular weight of approximately 47,000 g/mol and glass transition temperature of 48–57°C, which differ substantially from RL/RS grades (32,000 g/mol, Tg 64–70°C), directly impacting film formation and mechanical properties [2]. Critically, the pH-dependent solubility profile is unique: amino methacrylate copolymer dissolves below pH 5.0 and swells above pH 5.0, while RL/RS grades are insoluble but swell and permeate across all physiological pH ranges [3].

Amino Methacrylate Copolymer (CAS 24938-16-7): Quantitative Differentiation Evidence Against Comparator Excipients


pH-Dependent Solubility: Gastric Dissolution (pH < 5.0) vs. Swelling/Permeability (pH > 5.0)

Amino methacrylate copolymer (Eudragit® E type) exhibits a binary pH-dependent solubility profile: it dissolves completely in acidic media up to pH 5.0, enabling gastric drug release and taste masking in the oral cavity (saliva pH ~7.4), while swelling and becoming permeable above pH 5.0 without dissolving [1] [2]. This contrasts sharply with anionic enteric polymers (e.g., Eudragit® L100-55, Eudragit® S100), which dissolve only above pH 5.5 and pH 7.0, respectively, and with cationic ammonio methacrylate copolymers (Eudragit® RL/RS), which are insoluble across the physiological pH range but swell and permeate continuously [3]. The target compound's Tg of 48°C and Mw of 47,000 g/mol [3] further distinguish it from RL/RS grades (Tg 64–70°C, Mw 32,000 g/mol) [3], directly influencing film flexibility and processing behavior.

pH-responsive drug delivery gastroretentive formulations taste masking

Taste Masking Efficacy: In Vitro Drug Release Reduction in Simulated Saliva

In a comparative in vitro evaluation of diclofenac orodispersible tablet (ODT) formulations, Eudragit® E PO (amino methacrylate copolymer) coatings reduced drug release in simulated saliva (pH 7.4) to 1.1%–15.5% over 3 minutes, compared to 23.7% release from uncoated reference ODTs . This reduction in dissolved drug in the oral cavity directly correlates with improved taste perception and patient acceptability. The mechanism relies on the polymer's insolubility at salivary pH (~7.4), preventing drug-polymer complex dissolution until the formulation reaches the acidic gastric environment (pH < 5.0), where the polymer dissolves and releases the active pharmaceutical ingredient [1].

taste masking orodispersible tablets patient compliance

Microparticle Formation: Morphology Comparison with Ammonio Methacrylate Copolymers

In a comparative study evaluating cationic polymethacrylates for microparticle preparation via solvent evaporation, Eudragit® E 100 (amino methacrylate copolymer) and Eudragit® RS both yielded spherical microparticles, whereas Eudragit® RL failed to form microparticles under identical conditions [1]. This morphological difference directly impacts formulation feasibility and downstream processing. The target compound's glass transition temperature (Tg 48°C) is substantially lower than RL (70°C) and RS (64°C) [2], contributing to distinct viscoelastic behavior during particle formation.

microparticle formulation solvent evaporation sustained release

Thermal Degradation Onset Temperature: Comparison with RL/RS Grades for Hot Melt Extrusion Suitability

Thermogravimetric analysis (TGA) of neat polymethacrylate polymers revealed that Eudragit® E PO exhibits a thermal degradation onset temperature of 250°C, substantially higher than Eudragit® RL PO (166°C) and Eudragit® RS PO (170°C) [1]. This differential thermal stability translates directly to hot melt extrusion (HME) processing windows: Eudragit® E PO is predicted to have an extrusion range of 127–150°C, while RL PO and RS PO have narrower predicted ranges of 165–170°C and 142–167°C, respectively [1]. The target compound's lower glass transition temperature (Tg 57°C vs. RL 63°C vs. RS 64°C) [1] further facilitates lower-temperature processing, reducing thermal stress on heat-labile active pharmaceutical ingredients.

hot melt extrusion thermal stability amorphous solid dispersion

Solvent Compatibility: Differential Solubility in Eutectic and Non-Polar Solvents

A comparative solvent compatibility study of five Eudragit® polymer types (E, L, S, RL, RS) revealed that amino methacrylate copolymer (Eudragit® E) is uniquely soluble in eutectic solvent (1:1 menthol:camphor mixture), whereas none of the other Eudragit® types dissolved in this solvent system [1]. While all polymer types dissolved in N-methyl pyrrolidone (NMP), the eutectic solvent selectivity provides amino methacrylate copolymer with a distinct formulation advantage for solvent systems requiring non-polar, volatile, or biocompatible solvent alternatives. In NMP, Eudragit® E solutions exhibited acceptable injectability (<50 N force) comparable to other grades [1].

in situ forming gel periodontal drug delivery solvent selection

In Vivo Pharmacokinetic Effect: Sustained Release via pH-Dependent Precipitation

In a rat pharmacokinetic study comparing Eudragit® EPO solution formulations against reference solutions and suspensions, the EPO-containing formulations unexpectedly reduced oral bioavailability and produced delayed, lower Cmax values for both felodipine and tamoxifen [1]. This sustained in vivo release profile, attributed to strong drug-polymer interactions combined with pH-dependent precipitation of the polymer in the rat intestine, differentiates amino methacrylate copolymer from solubilizers intended to increase bioavailability. The study demonstrates that EPO formulations can be strategically employed to modify drug release in vivo when high peak-to-trough ratios are problematic or when plasma concentrations drop too rapidly below pharmacological thresholds [1].

in vivo pharmacokinetics sustained release preclinical formulation

Amino Methacrylate Copolymer (CAS 24938-16-7): Validated Application Scenarios Based on Comparative Evidence


Taste-Masked Orodispersible Tablets (ODTs) for Bitter APIs

Amino methacrylate copolymer (Eudragit® E PO) is validated for taste-masked ODT formulations requiring immediate gastric release. In vitro data demonstrate 48–95% reduction in drug release in simulated saliva (pH 7.4) compared to uncoated controls . The polymer remains insoluble in the mouth (saliva pH ~7.4), preventing bitter taste perception, then rapidly dissolves in gastric fluid (pH < 5.0) to release the active ingredient [1]. This scenario is uniquely enabled by the polymer's binary pH-dependent solubility profile, which cannot be achieved with enteric polymers (dissolve only at intestinal pH) or sustained-release methacrylates (insoluble across all pH ranges).

Hot Melt Extrusion (HME) of Amorphous Solid Dispersions with Heat-Labile APIs

Amino methacrylate copolymer (Eudragit® E PO) is the preferred polymethacrylate carrier for HME processing of heat-sensitive drugs, based on direct comparative thermal stability data. TGA shows degradation onset at 250°C, 84°C higher than Eudragit® RL PO (166°C) and 80°C higher than Eudragit® RS PO (170°C) [2]. The polymer's lower Tg (57°C) and predicted HME processing window (127–150°C) enable extrusion at temperatures that would thermally degrade APIs processed with RL/RS grades (minimum HME temperatures 165°C and 142°C, respectively) [2].

In Situ Forming Gels Using Volatile Eutectic Solvents for Periodontal or Topical Delivery

Amino methacrylate copolymer is uniquely suitable for in situ forming gel formulations requiring volatile, biocompatible eutectic solvent systems. Comparative solubility testing confirms Eudragit® E is the only methacrylate polymer among five tested types (E, L, S, RL, RS) that dissolves in 1:1 menthol:camphor eutectic solvent [3]. This enables solvent-cast film or in situ depot formulations that cannot be prepared with alternative methacrylate excipients, which require N-methyl pyrrolidone or other less desirable organic solvents [3].

Preclinical Sustained-Release Formulations via pH-Dependent Precipitation

Amino methacrylate copolymer enables a simple, solution-based approach to sustained in vivo release for preclinical studies. Rat pharmacokinetic data demonstrate that EPO-containing solutions produce delayed Cmax and sustained plasma profiles for felodipine and tamoxifen, attributed to drug-polymer complexation followed by pH-dependent precipitation in the intestine [4]. This scenario is particularly relevant for early-stage programs where reducing peak-to-trough ratios is critical for safety or efficacy, and where complex solid dispersion or lipid-based technologies are impractical [4].

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